molecular formula C4H3FN2O2 B052765 Uracil-2-14C, 5-fluoro- CAS No. 766-63-2

Uracil-2-14C, 5-fluoro-

Cat. No. B052765
CAS RN: 766-63-2
M. Wt: 132.07 g/mol
InChI Key: GHASVSINZRGABV-DOMIDYPGSA-N
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Description

Uracil-2-14C, 5-fluoro-, also known as 5-Fluorouracil (5-FU), is a widely used cytotoxic chemotherapy medication . It is an analogue of uracil, differing by a fluorine atom at the carbon-5 position of the pyrimidine ring . It is used in the treatment of various cancers, including colorectal, oesophageal, stomach, pancreatic, breast, and cervical cancer .


Synthesis Analysis

The synthesis of 5-Fluorouracil and its derivatives has been extensively studied . A series of six novel 5-fluorouracil derivatives were synthesized, and their structures were confirmed by 1H- and 13C-NMR, MS, and elemental analysis . The synthesis involves various chemical reactions and the use of different reagents .


Molecular Structure Analysis

The molecular structure of 5-Fluorouracil has been analyzed using various techniques, including IR and Raman spectra with Gaussian-09 molecular analysis . The molecule adopts a hydrogen-bonded sheet structure .


Chemical Reactions Analysis

5-Fluorouracil interferes with nucleoside metabolism and can be incorporated into RNA and DNA, leading to cytotoxicity and cell death . It is an analogue of uracil, differing by a fluorine atom at the carbon-5 position of the pyrimidine ring .


Physical And Chemical Properties Analysis

5-Fluorouracil is a colorless solution . Its physical and chemical properties have been analyzed using various techniques, including IR and Raman spectra with Gaussian-09 molecular analysis .

Safety And Hazards

5-Fluorouracil is considered hazardous. It may cause genetic defects and damage fertility or the unborn child . It may be harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only in a well-ventilated area .

Future Directions

Despite the advances in understanding the mechanism of action of 5-Fluorouracil and the development of strategies to increase its anticancer activity, drug resistance remains a significant limitation to its clinical use . Emerging technologies, such as DNA microarray profiling, have the potential to identify novel genes involved in mediating resistance to 5-Fluorouracil . These target genes might prove to be therapeutically valuable as new targets for chemotherapy, or as predictive biomarkers of response to 5-Fluorouracil-based chemotherapy .

properties

IUPAC Name

5-fluoro-(214C)1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i4+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHASVSINZRGABV-DOMIDYPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)N[14C](=O)N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Uracil-2-14C, 5-fluoro-

CAS RN

766-63-2
Record name 2,4(1H,3H)-Pyrimidinedione-2-14C, 5-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=766-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluorouracil C-14
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLUOROURACIL C-14
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0E5J9OQ9O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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